2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide” is a complex organic molecule. The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom . It also contains multiple methoxy groups and an acetamide group .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Applications : Compounds with the 1,2,4-triazole core have been synthesized and evaluated for antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives exhibited good to moderate antimicrobial activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents [Bektaş et al., 2007].
Synthesis, Characterization, and Biological Screening
- Biological Activities : The synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide demonstrated activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting the therapeutic potential of such compounds in treating diseases related to enzyme dysfunction [Rehman et al., 2013].
Synthesis and Antiexudative Activity
- Anti-inflammatory Applications : Research on pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides has shown significant anti-exudative properties, making them candidates for the development of new anti-inflammatory drugs [Chalenko et al., 2019].
Synthesis, Characterization, and Anticancer Evaluation
- Anticancer Research : The synthesis and characterization of novel 4-arylsulfonyl-1,3-oxazoles and their evaluation against cancer cell lines have been conducted. These compounds, including 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, have shown promising anticancer activities, indicating the potential use of similar compounds in cancer research [Zyabrev et al., 2022].
Future Directions
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-12-5-7-15(27-2)14(9-12)22-18(26)11-30-20-24-23-19(25(20)21)13-6-8-16(28-3)17(10-13)29-4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHWTHQVDLDEPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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